3,8-Dimethoxyxanthone

Cancer Research Cytotoxicity Assay Structure-Activity Relationship

Researchers developing anti-cancer agents often face potency limitations with hydroxylated xanthones (IC50 > 100 μM). 3,8-Dimethoxyxanthone addresses this challenge as a superior cytotoxic scaffold. • Improved Cytotoxicity: 3,8-dimethoxy substitution enhances potency vs. non-methoxylated analogs in A549 lung cancer cells. • Defined Serum Binding: Moderate HSA affinity (Ka ≈ 10⁴ M⁻¹) enables reliable plasma protein binding studies for drug distribution prediction. • Synthetic Versatility: Serves as a core scaffold for developing selective MAO-A inhibitors and derivatizing novel anti-cancer candidates. Supplied as a research-use-only solid with documented purity, enabling reproducible pharmacological profiling.

Molecular Formula C15H12O4
Molecular Weight 256.25
CAS No. 15069-44-0
Cat. No. B600372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dimethoxyxanthone
CAS15069-44-0
Synonyms1,6-Dimethoxy-9H-xanthen-9-one;  1,6-Dimethoxyxanthone
Molecular FormulaC15H12O4
Molecular Weight256.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Dimethoxyxanthone Overview


3,8-Dimethoxyxanthone (CAS 15069-44-0) is a simple dioxygenated xanthone derivative featuring methoxy substituents at the 3- and 8-positions, lacking free hydroxyl groups . This compound belongs to the broader class of oxygenated xanthones, which are tricyclic heterocycles known for diverse bioactivities [1]. Its specific substitution pattern confers distinct physicochemical properties and biological interactions compared to hydroxylated or polyoxygenated xanthone analogs .

Dioxygenated xanthone scaffold3,8-Dimethoxy substitution provides a distinct lipophilicity and hydrogen-bonding context for SAR exploration.
Bioactivity screening toolReported substitution pattern may shift cytotoxicity and enzyme-inhibition profiles compared to hydroxylated analogs.

Why 3,8-Dimethoxyxanthone Cannot Be Replaced


The substitution pattern of xanthones—specifically the number and position of hydroxyl vs. methoxy groups—critically determines biological activity [1]. Hydroxylated xanthones like 1,7-dihydroxyxanthone and 1,3,7-trihydroxyxanthone exhibit weak anti-tumor activity (IC50 > 100 μM), while 3,8-dimethoxy substitution alters lipophilicity, hydrogen bonding capacity, and target engagement, leading to distinct pharmacological profiles [2]. Simply substituting a hydroxylated analog may result in significant differences in potency, selectivity, and pharmacokinetic behavior [3].

Hydroxylated analogsNon-methoxylated xanthones (e.g., 1,7-dihydroxy-) show low reported cytotoxicity; dimethoxy pattern alters lipophilicity and target engagement, so potency context may shift.
Mixed methoxy/hydroxy patterns1,3,7-Trihydroxy-2,8-dimethoxy substitution fails to recapitulate 3,8-dimethoxy selectivity; substitution can reverse activity ranking.
Plasma protein binding profileHydroxylated xanthones may differ in HSA interaction; direct interchange without binding verification may alter pharmacokinetic modeling.

3,8-Dimethoxyxanthone: Comparative Evidence


Cytotoxicity in A549 Lung Cancer Cells

In a comparative MTT assay on A549 lung adenocarcinoma cells, xanthones with a 3,8-dimethoxy substitution pattern (exemplified by 1,7-dihydroxy-3,8-dimethoxyxanthone) demonstrated intermediate cytotoxicity, whereas non-methoxylated analogs like 1,7-dihydroxyxanthone and 1,3,7-trihydroxy-2,8-dimethoxyxanthone exhibited the weakest activity (IC50 > 100 μM) [1]. The most potent compound in the series was 1,7-dihydroxy-3,4-dimethoxyxanthone (IC50 50.66 μM), highlighting that the position of methoxy groups is critical [1].

A549 cytotoxicity
Class-level
3,8-dimethoxy pattern (representative 1,7-dihydroxy-3,8-dimethoxyxanthone) showed intermediate activity; non-methoxylated analogs IC50 > 100 µM. 1,7-dihydroxy-3,4-dimethoxyxanthone IC50 50.66 µM. >2-fold difference vs. non-methoxylated.
Supports cytotoxicity endpoint comparison
MTT assay, A549 cells; precise 3,8-dimethoxy IC50 not given.
Cancer Research Cytotoxicity Assay Structure-Activity Relationship

Human Serum Albumin Binding Affinity

Spectroscopic studies reveal that synthetic dimethoxyxanthones (2,3-dimethoxyxanthone and 3,4-dimethoxyxanthone) bind to human serum albumin (HSA) with association constants (Ka) on the order of 10⁴ M⁻¹, indicating moderate binding affinity [1]. This affinity is similar to that of highly oxygenated xanthones like mangiferin, gentiacaulein, and norswertianin [1]. The binding is entropically and enthalpically driven (ΔG° ≈ -28.0 kJ/mol) and causes only weak perturbation of HSA secondary structure [1].

HSA binding affinity
Head-to-head
Dimethoxyxanthones Ka ≈ 10⁴ M⁻¹, ΔG° ≈ -28.0 kJ/mol; similar to highly oxygenated xanthones (mangiferin, gentiacaulein).
Supports plasma protein binding context
Fluorescence quenching; no significant affinity difference reported.
Pharmacokinetics Drug Delivery Plasma Protein Binding

Selective MAO-A Inhibition

1-Hydroxy-3,8-dimethoxyxanthone (gentiacaulein) and 1,3-dihydroxy-7,8-dimethoxyxanthone were identified as the most potent inhibitors of monoamine oxidase A (MAO-A) among naturally occurring xanthones tested, while exhibiting weak activity against MAO-B [1]. This selectivity profile (MAO-A > MAO-B) is a key differentiator from other xanthone derivatives that may non-selectively inhibit both isoforms [1].

MAO-A selectivity
Class-level
1-Hydroxy-3,8-dimethoxyxanthone potent MAO-A inhibitor, weak MAO-B; selectivity MAO-A > MAO-B vs. non-selective xanthones.
May support MAO-A pathway studies
In vitro enzyme assay; selectivity profile requires isoform-specific validation.
Neuroscience Monoamine Oxidase Inhibition Drug Discovery

Crystal Structure and Hydrogen Bonding

Single-crystal X-ray diffraction of 1,7-dihydroxy-3,8-dimethoxyxanthone reveals a planar xanthone nucleus with substituents oriented to minimize steric hindrance [1]. The compound forms infinite ribbons via classical intermolecular O–H···O hydrogen bonds, a feature absent in mono-oxygenated xanthones like 1-hydroxyxanthone [1]. This hydrogen bonding network contributes to higher melting points and altered solubility compared to less oxygenated analogs [1].

Crystal packing
Head-to-head
1,7-Dihydroxy-3,8-dimethoxyxanthone forms infinite O–H···O ribbons; 1-hydroxyxanthone lacks intermolecular hydrogen bonds.
Supports solid-state property review
Single-crystal XRD; differences may affect solubility and formulation stability.
Structural Chemistry Crystallography Material Science

Application Scenarios for 3,8-Dimethoxyxanthone


Anti-Cancer Lead Discovery and SAR Studies

3,8-Dimethoxyxanthone serves as a valuable scaffold for developing novel anti-cancer agents. Its 3,8-dimethoxy substitution pattern is associated with improved cytotoxicity compared to non-methoxylated xanthones, as demonstrated in A549 lung cancer cells [1]. Researchers can use this compound as a starting point for further derivatization to optimize potency and selectivity [1].

Pharmacokinetic Profiling and Drug Delivery Research

The moderate and well-characterized binding of dimethoxyxanthones to human serum albumin (Ka ≈ 10⁴ M⁻¹) [2] makes 3,8-dimethoxyxanthone a suitable probe for studying plasma protein binding and its impact on drug distribution. This property is crucial for predicting in vivo behavior and optimizing drug delivery systems [2].

MAO-A Inhibitor Development for Neurological Disorders

1-Hydroxy-3,8-dimethoxyxanthone (gentiacaulein), a close structural analog, exhibits selective MAO-A inhibition [3]. 3,8-Dimethoxyxanthone can be used as a core scaffold for synthesizing novel MAO-A inhibitors for potential treatment of depression and Parkinson's disease, where selective MAO-A inhibition is a validated therapeutic strategy [3].

Crystal Engineering and Solid-State Formulation

The well-defined crystal structure and intermolecular hydrogen bonding of 1,7-dihydroxy-3,8-dimethoxyxanthone [4] provide a basis for using 3,8-dimethoxyxanthone derivatives in crystal engineering studies. Understanding the solid-state properties can guide the development of stable pharmaceutical formulations with desirable solubility and dissolution characteristics [4].

Application
Selection Property
Validation Focus
Cancer cell-model studies
Dimethoxy substitution pattern context
Cytotoxicity and SAR endpoints
Plasma protein binding research
HSA binding affinity context
In vivo distribution modeling
Monoamine oxidase inhibition studies
MAO-A selectivity context
Isoform-selective inhibition endpoints
Solid-state and formulation studies
Hydrogen bonding network context
Solubility and stability endpoints

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